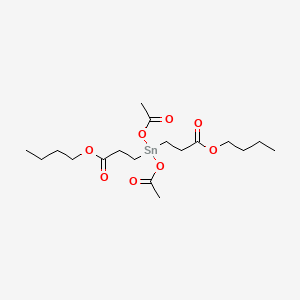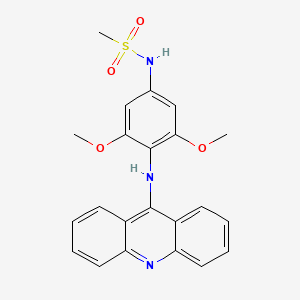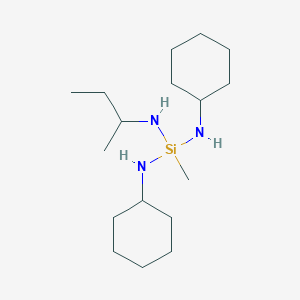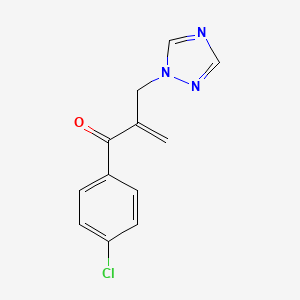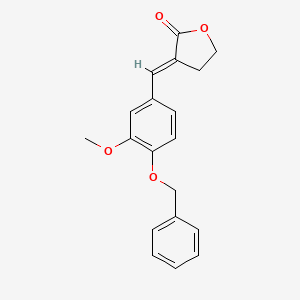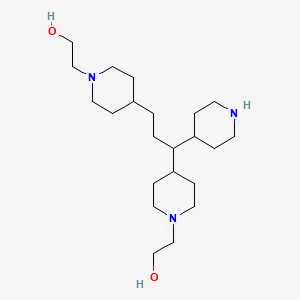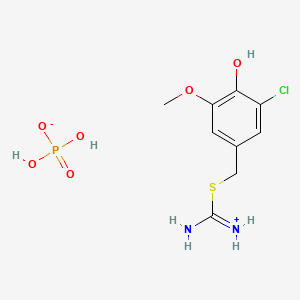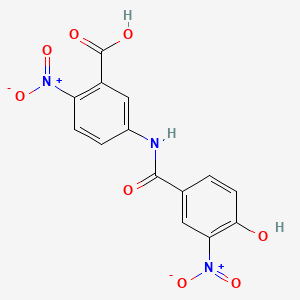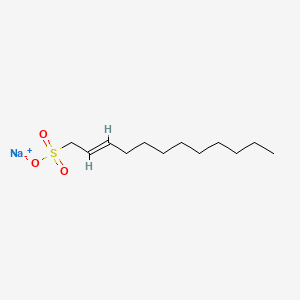
Diethyl ((5-chloro-4-methyl-2-sulphophenyl)azo)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl ((5-chloro-4-methyl-2-sulphophenyl)azo)malonate is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of a chloro, methyl, and sulphophenyl group attached to an azo linkage, which is further connected to a malonate ester. This compound is primarily used in research and industrial applications due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl ((5-chloro-4-methyl-2-sulphophenyl)azo)malonate typically involves the azo coupling reaction between a diazonium salt and a malonate ester. The general synthetic route can be summarized as follows:
Diazotization: The starting material, 5-chloro-4-methyl-2-sulphanilic acid, is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with diethyl malonate in the presence of a base such as sodium acetate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
Diethyl ((5-chloro-4-methyl-2-sulphophenyl)azo)malonate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form corresponding nitro compounds.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted derivatives depending on the nucleophile used.
科学的研究の応用
Diethyl ((5-chloro-4-methyl-2-sulphophenyl)azo)malonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Diethyl ((5-chloro-4-methyl-2-sulphophenyl)azo)malonate involves its interaction with various molecular targets:
Azo Group: The azo linkage can undergo reduction to form amines, which can interact with biological molecules.
Sulphophenyl Group: The sulphophenyl group can enhance the solubility and reactivity of the compound, facilitating its interaction with enzymes and receptors.
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler ester without the azo and sulphophenyl groups.
5-chloro-2-methylbenzenesulfonic acid: Lacks the azo and malonate ester functionalities.
Azo dyes: Compounds with similar azo linkages but different substituents.
Uniqueness
Diethyl ((5-chloro-4-methyl-2-sulphophenyl)azo)malonate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chloro, methyl, and sulphophenyl groups, along with the azo linkage and malonate ester, makes it a versatile compound for various applications.
特性
CAS番号 |
84696-90-2 |
|---|---|
分子式 |
C14H17ClN2O7S |
分子量 |
392.8 g/mol |
IUPAC名 |
4-chloro-2-[(1,3-diethoxy-1,3-dioxopropan-2-yl)diazenyl]-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C14H17ClN2O7S/c1-4-23-13(18)12(14(19)24-5-2)17-16-10-7-9(15)8(3)6-11(10)25(20,21)22/h6-7,12H,4-5H2,1-3H3,(H,20,21,22) |
InChIキー |
JUIHWJWUBFEXDS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(=O)OCC)N=NC1=C(C=C(C(=C1)Cl)C)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



